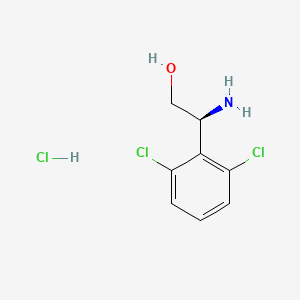
(S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable amine source under controlled conditions. One common method is the reductive amination of 2,6-dichlorobenzaldehyde using ammonia or an amine derivative in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including precise control of temperature, pressure, and reactant concentrations, to achieve high efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes . It may also interact with receptors or ion channels, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorophenyl)ethanol: Shares a similar structural framework but lacks the amino group, resulting in different chemical reactivity and applications.
{2-[(2,6-Dichlorophenyl)amino]phenyl}methanol: Contains a similar dichlorophenyl group but differs in the position and nature of functional groups, leading to distinct properties and uses.
Uniqueness
(S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination imparts specific stereochemical and electronic properties, making it a valuable intermediate in the synthesis of chiral drugs and other biologically active compounds .
Properties
Molecular Formula |
C8H10Cl3NO |
|---|---|
Molecular Weight |
242.5 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,6-dichlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-5-2-1-3-6(10)8(5)7(11)4-12;/h1-3,7,12H,4,11H2;1H/t7-;/m1./s1 |
InChI Key |
BHBIHHQAOJSNFC-OGFXRTJISA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@@H](CO)N)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


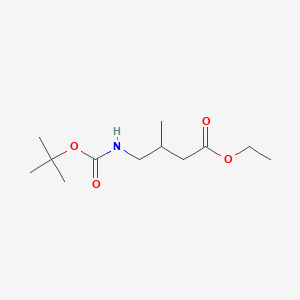
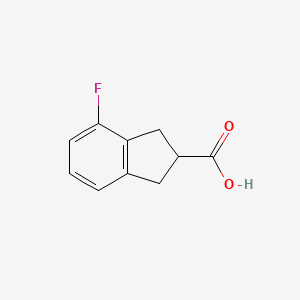

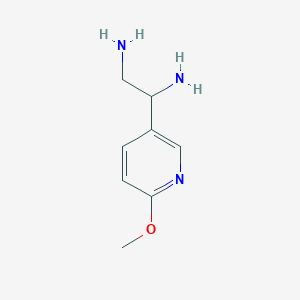
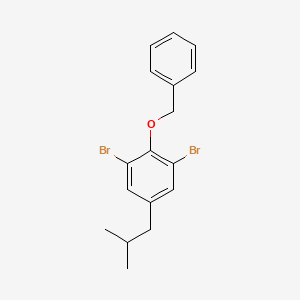
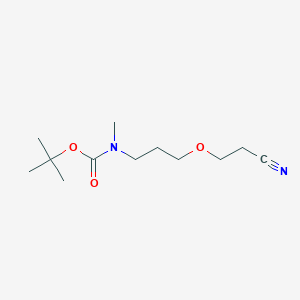
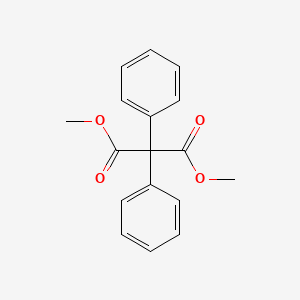
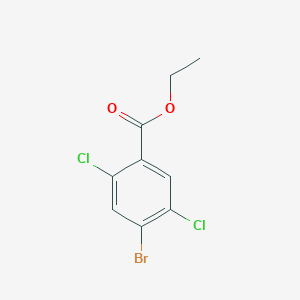
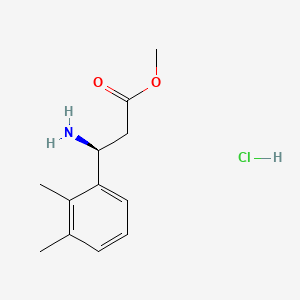
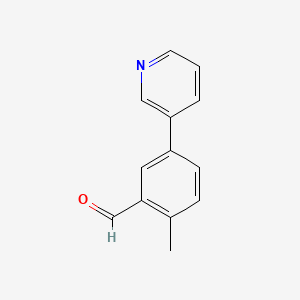
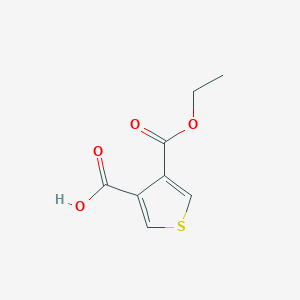


![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
